molecular formula C17H26N2 B187082 1-benzyl-N-cyclopentylpiperidin-4-amine CAS No. 179557-09-6

1-benzyl-N-cyclopentylpiperidin-4-amine

Cat. No. B187082
M. Wt: 258.4 g/mol
InChI Key: NMQVXTRNGHHKBR-UHFFFAOYSA-N
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Description

1-Benzyl-N-cyclopentylpiperidin-4-amine is a chemical compound with the CAS Number: 179557-09-6. It has a molecular weight of 258.41 and a molecular formula of C17H26N2 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The InChI code for 1-benzyl-N-cyclopentylpiperidin-4-amine is 1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2 .


Physical And Chemical Properties Analysis

1-Benzyl-N-cyclopentylpiperidin-4-amine has a molecular weight of 258.41 and a molecular formula of C17H26N2 . Its predicted boiling point is 367.3±35.0 °C and its predicted density is 1.04±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzyl-N-cyclopentylpiperidin-4-amine is a chemical compound that has been explored in various synthetic and chemical studies due to its interesting properties and potential applications. Research has focused on its synthesis, chemical behavior, and potential as an intermediate in the creation of more complex compounds.

  • Regio- and Stereoselective Synthesis : A study by Veselov et al. (2009) highlights the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, achieved by the amination of 1-benzyl-3,4-epoxypiperidines with various amines. This process demonstrates the compound's versatility and potential utility in creating stereochemically complex molecules (Veselov, Trushkov, Zefirov, & Grishina, 2009).

  • Efficient Aminolysis Leading to Piperidin-4-ols : Grishina et al. (2017) reported an efficient synthesis of trans-3-amino-1-benzylpiperidin-4-ols via regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine, showcasing the compound's role in producing intermediates for antitumor piperidine alkaloids (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).

  • Oxidation Behavior : Petride et al. (2006) explored the oxidation behavior of N-benzylated tertiary amines, including compounds like 1-benzylpiperazine, to understand their chemical transformations under specific conditions, which can aid in the synthesis of various oxygenated derivatives (Petride, Draghici, Florea, & Petride, 2006).

  • Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) into poly(β-aminoesters) synthesized via secondary amines like piperazine shows potential applications of related compounds in biodegradable materials and drug delivery systems (Lynn & Langer, 2000).

  • Catalytic Reductive Aminations : Murugesan et al. (2020) discuss the catalytic reductive amination processes using molecular hydrogen, highlighting the importance of compounds like 1-benzyl-N-cyclopentylpiperidin-4-amine as intermediates in the synthesis of a wide range of amines. This process is crucial for producing pharmaceuticals and agrochemicals efficiently and sustainably (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).

Safety And Hazards

The safety information and MSDS for 1-benzyl-N-cyclopentylpiperidin-4-amine can be found on the Sigma-Aldrich website . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-benzyl-N-cyclopentylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQVXTRNGHHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353475
Record name 1-benzyl-N-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-cyclopentylpiperidin-4-amine

CAS RN

179557-09-6
Record name 1-benzyl-N-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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